![molecular formula C15H14N4O2S B2577014 2-(ベンジルチオ)-7-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル CAS No. 907971-20-4](/img/structure/B2577014.png)
2-(ベンジルチオ)-7-メチル[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a benzylthio group and a methyl ester group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
作用機序
Target of Action
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . This class of compounds has been reported to exhibit significant biological activities, including acting as inhibitors of cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) . Therefore, it can be inferred that Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate may also target PDE enzymes.
Mode of Action
As a potential PDE inhibitor , it may bind to the active site of the enzyme, preventing the breakdown of cAMP. This would result in increased levels of cAMP within the cell, leading to a variety of downstream effects depending on the specific cell type and signaling pathways involved.
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, as a potential PDE inhibitor, would be the cAMP signaling pathway . By inhibiting PDE and thus increasing cAMP levels, it could affect numerous downstream pathways regulated by cAMP, including pathways involved in cell proliferation, inflammation, and other cellular responses.
Pharmacokinetics
It has been observed that related compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class undergo hydrogen-deuterium (h-d) exchange in the presence of a base . This could potentially affect the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, influencing its bioavailability.
Result of Action
The molecular and cellular effects of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate would depend on its specific targets and the cells in which it is active. As a potential PDE inhibitor, its primary effect would likely be an increase in intracellular cAMP levels . This could lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and inflammation, among others.
Action Environment
The action of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate could be influenced by various environmental factors. For instance, it has been observed that related compounds undergo H-D exchange in the presence of a base . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment. Other factors, such as temperature and the presence of other molecules or drugs, could also potentially influence its action.
生化学分析
Biochemical Properties
It has been observed to undergo a significant hydrogen-deuterium (H-D) exchange when dissolved in a CD3OD solvent in the presence of NaOD . This H-D exchange usually happens between D2O/CD3OD solvent and N-heterocyclic compounds and has been used to characterize protein structure, protein-protein interaction, and other chemical and biological properties .
Molecular Mechanism
It is known that the compound undergoes H-D exchange in the presence of a base . This could potentially influence its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
It has been observed that the rates of H-D exchange of this compound were different under identical conditions, but were enhanced with increasing temperature and concentration of NaOD .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the preparation of the triazolopyrimidine core. This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition and subsequent condensation to yield the triazolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis offers a scalable and eco-friendly approach, which could be adapted for larger-scale production. This method is advantageous due to its efficiency, broad substrate scope, and good functional group tolerance .
化学反応の分析
Types of Reactions
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylthio group.
Hydrogen-Deuterium Exchange: This reaction occurs under basic conditions, where hydrogen atoms in the triazolopyrimidine ring are replaced by deuterium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrogen-Deuterium Exchange: This reaction typically requires a deuterium source (e.g., D₂O) and a base such as NaOD.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrogen-Deuterium Exchange: Deuterated analogs of the original compound.
類似化合物との比較
Similar Compounds
2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the methyl ester group.
7-Hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds have hydroxyl groups instead of the benzylthio group.
Uniqueness
Methyl 2-(benzylthio)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of both the benzylthio and methyl ester groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry .
特性
IUPAC Name |
methyl 2-benzylsulfanyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-10-12(13(20)21-2)8-16-14-17-15(18-19(10)14)22-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPJRHCPZYLPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Chlorophenyl)methyl]-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2576932.png)
![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)
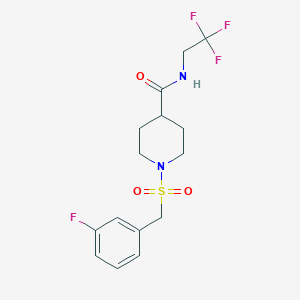
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
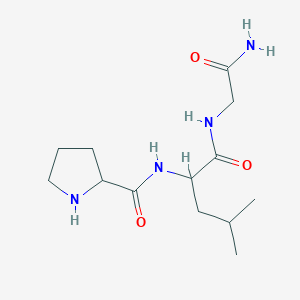
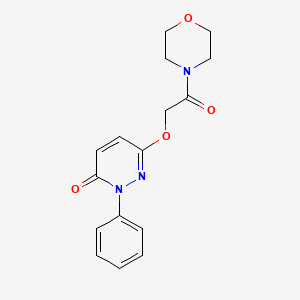
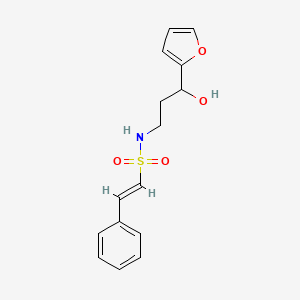
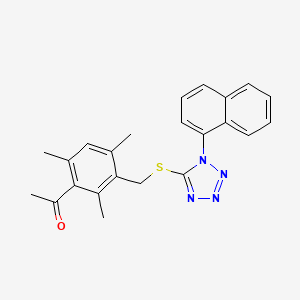
![Methyl 2-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2576949.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2576950.png)
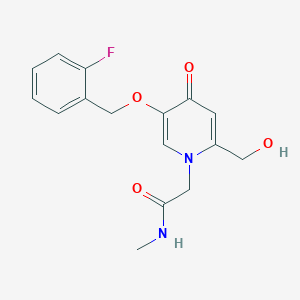
![5-chloro-2-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2576953.png)
acetate](/img/structure/B2576954.png)
